molecular formula C38H34O16 B591350 Dimethyl lithospermate B CAS No. 875313-64-7

Dimethyl lithospermate B

カタログ番号 B591350
CAS番号: 875313-64-7
分子量: 746.674
InChIキー: DHYLGBJCEGEBGQ-QIBPRZLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl lithospermate B (dmLSB) is a selective Na+ channel agonist . It is a highly potent natural antioxidant and antidiabetic polyphenol . It is a minor component of the root extract from Salvia miltiorrhiza .


Synthesis Analysis

A photochemical and fluorescent dimethyl lithopermate B probe was designed and efficiently synthesized . The dual-labeled chemical probe for biological application was evaluated by UV and fluorescence to determine its electrochemical absorption and emission properties .


Molecular Structure Analysis

The molecular formula of Dimethyl lithospermate B is C38H34O16 . Its molecular weight is 746.67 .


Chemical Reactions Analysis

Dimethyl lithospermate B (DLB) is a highly potent natural antioxidant and antidiabetic polyphenol with unknown mode of action . To determine its cellular targets, a photochemical and fluorescent dimethyl lithopermate B probe was designed and efficiently synthesized .


Physical And Chemical Properties Analysis

Dimethyl lithospermate B has a molecular weight of 746.67 . It appears as a solid, white to off-white in color .

科学的研究の応用

1. Application as a Photochemical and Fluorescent Probe

  • Summary of Application: DLB is a potent natural antioxidant and antidiabetic polyphenol. To determine its cellular targets, a photochemical and fluorescent DLB probe was designed and synthesized .
  • Methods of Application: The dual-labeled chemical probe for biological application was evaluated by UV and fluorescence to determine its electrochemical absorption and emission properties .
  • Results or Outcomes: This probe could be valuable for investigating ligand-protein interactions and subcellular localization .

2. Application in Drug Metabolism

  • Summary of Application: LSB complexed with different transition metal ions were prepared and injected into rats. The metabolites of the metal-LSB complexes in the samples were analyzed .
  • Methods of Application: Adult male SD rats were injected with the different metal-LSB complexes (50 mg/kg, iv), and their bile and blood samples were collected .
  • Results or Outcomes: In rats injected with LSB complexed with Mg2+, zn2+, Cr3+, Ni2+ or Mn2+, LSB and its four putative metabolites were equivalently detected in their bile samples .

3. Application in Treatment of Angina

  • Summary of Application: Magnesium lithospermate B (MLB) is a new drug marketed in China to treat angina .
  • Methods of Application: MLB is administered orally .
  • Results or Outcomes: Orally administered low-dose MLB was found to alleviate kidney injury in diabetic nephropathy (DN) rats .

4. Application as a Na+ Channel Agonist

  • Summary of Application: DLB, a minor component of the root extract from Salvia miltiorrhiza, has been shown to be a Na+ channel agonist .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro or in vivo experiments with cells or organisms .
  • Results or Outcomes: As a result of its action as a Na+ channel agonist, DLB has been found to suppress arrhythmogenesis .

5. Application in Treatment of Congestive Heart Failure

  • Summary of Application: Lithospermate B (LSB), isolated from the traditional Chinese medicine danshen (Salvia miltiorrhiza), is an effective Na+/K±ATPase inhibitor and used to treat congestive heart failure .
  • Methods of Application: LSB complexed with six different transition metal ions (Mg2+, zn2+, Cr3+, Co2+, Ni2+ and Mn2+) were prepared. Adult male SD rats were injected with the different metal-LSB complexes (50 mg/kg, iv), and their bile and blood samples were collected .
  • Results or Outcomes: In rats injected with LSB complexed with Mg2+, zn2+, Cr3+, Ni2+ or Mn2+, LSB and its four putative metabolites were equivalently detected in their bile samples .

6. Application in Treatment of Atherosclerosis and Restenosis

  • Summary of Application: DLB, a minor component of the root extract from Salvia miltiorrhiza, has been shown to have multiple pharmacological activities, including hepatoprotection, endothelium-dependent vasodilation, the ability to lower blood pressure in hypertensive rats, and amelioration of cephaloridine, adenine-, and ischemia/reperfusion-induced renal injury in rats .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro or in vivo experiments with cells or organisms .
  • Results or Outcomes: As a result of its various biological activities, there is great interest in the therapeutic potentials of DLB in atherosclerosis and restenosis .

Safety And Hazards

Dimethyl lithospermate B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .

将来の方向性

The specific mechanism of action of Dimethyl lithospermate B in atherosclerosis and restenosis remains unknown . This has led to the design of chemical probes for the study of LAB-binding proteins, which can provide a useful method for direct probing to define target proteins .

特性

IUPAC Name

[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYLGBJCEGEBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72814155

Citations

For This Compound
152
Citations
JM Fish, DR Welchons, YS Kim, SH Lee, WK Ho… - Circulation, 2006 - Am Heart Assoc
Background— Dimethyl lithospermate B (dmLSB) is an extract of Danshen, a traditional Chinese herbal remedy, which slows inactivation of I Na , leading to increased inward current …
Number of citations: 108 www.ahajournals.org
JY Yoon, SH Ahn, H Oh, YS Kim, SY Ryu… - British journal of …, 2004 - Wiley Online Library
… By the intensive activity-guided fractionation, we identified dimethyl lithospermate B (dmLSB) as the most active component, while LSB, which is the major component of the extract, …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
G Zeng, H Xiao, J Liu, X Liang - Rapid Communications in …, 2006 - Wiley Online Library
… This suggests that peak 26 is dimethyl lithospermate B. … (e) Negative ion mass spectrum of peak 26 (assigned as dimethyl lithospermate B). (f) CID spectrum of peak 26, precursor ion m/…
E Lim, J Ricci, M Jung - Molecules, 2011 - mdpi.com
… In addition dimethyl lithospermate B (DLB, 2), a minor component of the root extract from Salvia miltiorrhiza, has been shown to be a Na + channel agonist [6] and a suppressor of …
Number of citations: 3 www.mdpi.com
HG Choi, PT Tran, JH Lee, BS Min, JA Kim - Archives of pharmacal …, 2018 - Springer
… acid methyl ester (3), salvianolic acid C (6), methyl salvianolate C (7), lithospermic acid monomethyl ester (8), lithospermic acid dimethyl ester (9), and dimethyl lithospermate B (10), …
Number of citations: 62 link.springer.com
W Zhijun, O Mingan, Y Chongren - Acta Botanica Yunnanica, 1999 - europepmc.org
Three lithospermic acid B ester derivatives, dimethyl lithospermate B, 9 ″-methyl lithospermate B and 9 ″-methyl lithospermate B together with nine known polyphenol compounds: …
Number of citations: 20 europepmc.org
W Wang, GY Hu, YP Wang - Life Sciences, 2006 - Elsevier
… Recently, it was found that dimethyl lithospermate B at 10–20 μM slowed the inactivation kinetics of I Na without affecting I Ca,L in rat ventricular myocytes (Yoon et al., 2004). On the …
Number of citations: 30 www.sciencedirect.com
ZF Zhang, H Chen, JR Li, JD Jiang… - China Journal of …, 2007 - pesquisa.bvsalud.org
… (4), salvianolic acid A (5), salvianolic acid C (6), lithospermicacid (7), lithospermicacid B (8), 9'-methyl lithospermate B (9), 9"'-methyl lithospermate B (10), 9',9'''-dimethyl lithospermate B (…
Number of citations: 7 pesquisa.bvsalud.org
JF Gao, L Ding, P Zhang, JX Liu - Zhongguo Zhong yao za zhi …, 2013 - europepmc.org
… (3), rosmarinic acid (4), methyl rosmarinate (5), bis (2-ethylhexyl) phthalate (6), salvianol acid C (7), methyl salvianol acid C (8), methyl salvianolate A (9), dimethyl lithospermate B (10), …
Number of citations: 6 europepmc.org
SH Kim, SH Kim, M Choi, Y Lee, YO Kim… - Cardiovascular …, 2010 - academic.oup.com
Aims We have investigated the effects of magnesium lithospermate B (MLB), the active compound of the Oriental herbal remedy, Salvia miltiorrhizae, on endothelial dysfunction …
Number of citations: 55 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。